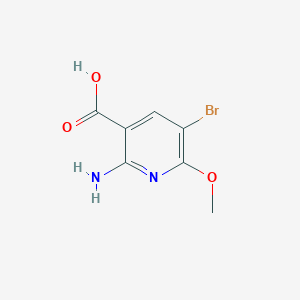

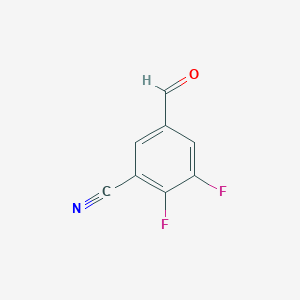

2,3-Difluoro-5-formylbenzonitrile

Vue d'ensemble

Description

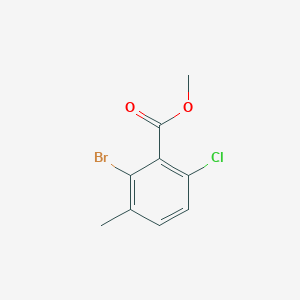

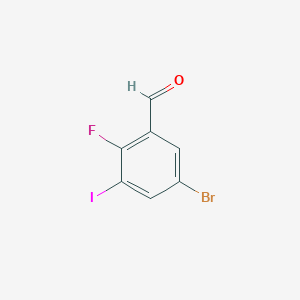

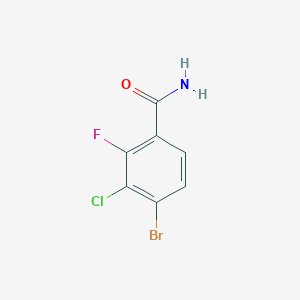

2,3-Difluoro-5-formylbenzonitrile (DFFB) is a heterocyclic aryl nitrile compound that is widely used in the synthesis of organic compounds and in the development of new drugs and pharmaceuticals. DFFB has a unique structure, with two fluorine atoms bonded to the nitrogen atom and a formyl group bonded to the benzene ring. It is highly reactive, and its reactivity is used to synthesize a variety of organic compounds. DFFB has been extensively studied in the fields of chemistry, biology, and medicine, due to its potential applications in drug development, laboratory experiments, and other areas.

Applications De Recherche Scientifique

Synthesis of Isoindolinones : The synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones is facilitated by the reaction of 2-formylbenzonitriles with dimethyloxosulfonium methylide, showcasing the utility of such compounds in producing isoindolinones with various substituents (Kobayashi et al., 2010).

Alkaline Hydrolysis Studies : Research on the alkaline hydrolysis of 2-formylbenzonitrile and related compounds provides insights into reaction mechanisms and rates, highlighting the role of 2-formylbenzonitriles in understanding chemical reaction dynamics (Bowden et al., 1997).

Cascade Cyclization for Isoindolin-1-one Derivatives : A three-component cascade cyclization was developed using 2-formylbenzonitrile to synthesize 2,3-diarylisoindolin-1-ones. This process involves copper-catalyzed tandem C-N/C-C bond formation (Liu et al., 2017).

Investigation of Meisenheimer Complexes : Studies involving 3,5-dinitrobenzonitrile and its interaction with nucleophiles provide insights into the formation of Meisenheimer-type σ-complexes, which are relevant in understanding reaction pathways and molecular structures (Foreman & Foster, 1969).

Synthesis of Isoindolinones via TfOH Catalysis : TfOH-catalyzed synthesis of 3-aryl isoindolinones from 2-formylbenzonitriles and electron-rich arenes showcases an efficient, metal-free method for producing isoindolinone derivatives (Hu et al., 2014).

Microwave Spectrum Analysis : The study of the microwave spectrum of 2,3-difluorobenzonitrile reveals details about the rotational and nitrogen quadrupole coupling constants, contributing to our understanding of molecular structures and bonding (Onda et al., 2002).

Cyclization of Aryloxybenzonitriles : The cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to yield xanthone-iminium triflates demonstrates the versatility of these compounds in synthetic chemistry (Colquhoun et al., 2001).

Corrosion Inhibition Studies : The study of 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for metals like steel and aluminum in acidic and basic environments underlines the practical applications of these compounds in industrial processes (Verma et al., 2015).

Propriétés

IUPAC Name |

2,3-difluoro-5-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGAMKRGVDBDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-formylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.